molecular formula C22H20Cl2O5 B11154551 ethyl 3-{6-chloro-7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{6-chloro-7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11154551
M. Wt: 435.3 g/mol
InChI Key: KWMICAXRMTYYNS-UHFFFAOYSA-N
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Description

Ethyl 3-{6-chloro-7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a chromen-2-one core, chlorinated benzyl ether, and a propanoate ester group. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{6-chloro-7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Chromen-2-one Core: This step involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the chromen-2-one core.

    Chlorination: The chromen-2-one core is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

    Etherification: The chlorinated chromen-2-one is reacted with 4-chlorobenzyl alcohol in the presence of a base, such as potassium carbonate, to form the benzyl ether linkage.

    Esterification: Finally, the propanoate ester group is introduced by reacting the intermediate with ethyl bromoacetate in the presence of a base, such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{6-chloro-7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, potassium carbonate (K₂CO₃)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amino or thio derivatives

Scientific Research Applications

Ethyl 3-{6-chloro-7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-{6-chloro-7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Ethyl 3-{6-chloro-7-[(4-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can be compared with other chromen-2-one derivatives, such as:

    Coumarin: A simpler chromen-2-one derivative with known anticoagulant properties.

    Warfarin: A well-known anticoagulant that also contains a chromen-2-one core.

    Scopoletin: A naturally occurring coumarin with various biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H20Cl2O5

Molecular Weight

435.3 g/mol

IUPAC Name

ethyl 3-[6-chloro-7-[(4-chlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C22H20Cl2O5/c1-3-27-21(25)9-8-16-13(2)17-10-18(24)20(11-19(17)29-22(16)26)28-12-14-4-6-15(23)7-5-14/h4-7,10-11H,3,8-9,12H2,1-2H3

InChI Key

KWMICAXRMTYYNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC=C(C=C3)Cl)Cl)C

Origin of Product

United States

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